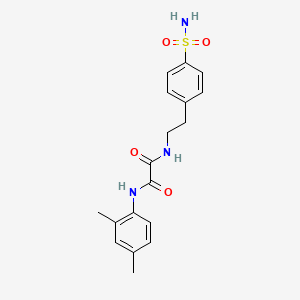

N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a type of N-aryl oxalamide, which are compounds characterized by the presence of an oxalamide moiety with aryl substituents. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, such as N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, can be achieved through a sulfur-mediated synthesis involving cascade thioamidation/cyclocondensation and hydrolysis reactions. This method utilizes 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water, and is efficient under metal-free conditions in water. The process is notable for its adaptability to scale-up synthesis and has been explored for its scope and limitations .

Molecular Structure Analysis

While the specific molecular structure of N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is not detailed in the provided papers, a related compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, demonstrates the typical structural features of oxalamides. This compound exhibits an antiperiplanar conformation of the carbonyl groups and an intricate intramolecular hydrogen-bonding pattern, which contributes to the formation of a helical supramolecular assembly .

Chemical Reactions Analysis

Oxalamides can undergo various chemical reactions, including cyclization processes. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate involves the formation of a linear methylN-(benzylsulfonyl)oxamate intermediate, which then cyclizes . Additionally, oxalamides can be synthesized from oxirane-2-carboxamides via rearrangement reactions, as demonstrated by the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl oxalamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and soft interactions can lead to the formation of stable two-dimensional structures, as seen in the helical 1,2-phenylenedioxalamide . The reactivity of oxalamides can also be affected by the presence of substituents, such as sulfonyl groups, which can stabilize reactive intermediates or products, as observed in the preparation of tosyl derivatives of iodylaniline and iodylphenol .

Eigenschaften

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(7-5-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBTVLKUMXXHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/no-structure.png)

![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)

![1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2543885.png)

![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)

![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)